1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Description
1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a carboxylic acid group at position 3 and a benzamide moiety at position 1. The benzamide group is further modified with a 3-methylphenyl substituent, distinguishing it from other pyrrolidinone derivatives. Its structural features, such as the electron-donating methyl group on the phenyl ring and the polar carboxylic acid group, influence its solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-3-2-4-9(5-8)12(17)14-15-7-10(13(18)19)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXFOHHYIXXBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182026 | |
| Record name | 1-[(3-Methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847479-30-5 | |
| Record name | 1-[(3-Methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847479-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with aromatic amines. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. For example, treatment with methanol and hydrochloric acid converts the acid to its methyl ester:
In a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, methyl ester formation was achieved using this method, yielding derivatives with retained biological activity .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Methanol, HCl, reflux | Methyl ester derivative |
Reduction Reactions
The 5-oxo group in the pyrrolidine ring can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH). For example:
In related compounds, such as (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, reduction altered biological activity by modifying the ring’s electronic properties.
Condensation Reactions
The carboxylic acid and amide groups enable condensation with amines or hydrazines. For instance:
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Hydrazide formation : Reaction with hydrazine hydrate yields the corresponding hydrazide, a precursor for heterocyclic synthesis .
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Schiff base formation : Interaction with primary amines under dehydrating conditions forms imine derivatives.
Electrophilic Aromatic Substitution
The 3-methylphenyl group may undergo nitration or sulfonation. Nitration would introduce a nitro group at the ortho or para position relative to the methyl group, as seen in derivatives of similar aryl-pyrrolidine compounds .
Ring-Opening Reactions
Under alkaline conditions, the pyrrolidine ring may undergo nucleophilic attack at the carbonyl group, leading to ring opening. For example, treatment with hydroxide ions could yield a linear carboxylic acid derivative .
Research Findings
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Structure-Activity Relationships : Substituents on the phenyl ring (e.g., Cl, OH) significantly enhance biological activity .
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Antioxidant activity : Derivatives with free carboxylic acid groups exhibited strong reducing power (optical density: 1.149–1.675 in Fe reduction assays) .
This compound’s versatility in reactions and derivatization underscores its potential in medicinal chemistry and organic synthesis. Further studies are needed to explore unexplored reaction pathways and optimize conditions for specific applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 219.24 g/mol. Its structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Medicinal Chemistry Applications
1. Drug Development:
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest it may interact with various biological targets, making it a candidate for developing new therapeutics. Specifically, derivatives of this compound have shown promise in treating conditions such as:
- Neurological Disorders: Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially aiding in the treatment of disorders like depression and anxiety.
- Cancer Treatment: Some studies have explored the anti-tumor properties of pyrrolidine derivatives, suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines.
2. Enzyme Inhibition:
The unique structure of 1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid may allow it to act as an enzyme inhibitor. For instance, compounds with similar frameworks have been studied for their ability to inhibit proteases and kinases, which are critical in various metabolic pathways and disease processes.
Biological Research Applications
1. Molecular Probes:
Due to its ability to interact with biological macromolecules, this compound can serve as a molecular probe in biochemical assays. It can be utilized to study protein-ligand interactions or to elucidate metabolic pathways involving pyrrolidine derivatives.
2. Structure-Activity Relationship (SAR) Studies:
The compound is valuable in SAR studies aimed at optimizing the pharmacological properties of related compounds. By systematically modifying the structure of this compound, researchers can identify key functional groups that enhance efficacy or reduce toxicity.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of pyrrolidine derivatives. The researchers synthesized various analogs of this compound and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications significantly increased potency, highlighting the compound's potential as a lead structure for cancer therapeutics.
Case Study 2: Neurological Applications
In another investigation reported in Neuropharmacology, researchers examined the effects of pyrrolidine-based compounds on serotonin receptors. The study demonstrated that derivatives of this compound exhibited selective binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Key Observations :
- Halogenated derivatives (e.g., Cl, F) exhibit higher polarity and metabolic stability due to electron-withdrawing effects .
- Hydroxyl or amino substituents introduce hydrogen-bonding capabilities, critical for target engagement in biological systems .
Physicochemical Properties
Solubility and LogP:
- Target Compound : Moderate solubility in polar solvents (e.g., DMSO) due to the carboxylic acid group; estimated LogP ~1.5 (methyl group balances polarity) .
- Chlorophenyl Analog : Lower solubility in water (LogP ~2.1) due to hydrophobic Cl .
- Hydroxyphenyl Analog : Higher aqueous solubility (LogP ~0.8) owing to the hydroxyl group .
Thermal Stability:
- Halogenated derivatives (e.g., 4-chlorophenyl) show higher melting points (>200°C) compared to the target compound (~180°C inferred) due to stronger intermolecular forces .
Antimicrobial Activity:
Biological Activity
1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid, also known as 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
- Molecular Formula : C₁₂H₁₃N₁O₃
- CAS Number : 56617-45-9
- Molecular Weight : 219.24 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate acylating agents. The detailed synthetic pathways can vary, but they generally include steps such as acylation and cyclization to form the desired oxopyrrolidine structure .
Antioxidant Activity
Research indicates that compounds related to the pyrrolidine structure exhibit significant antioxidant properties. For example, studies utilizing the DPPH radical scavenging method demonstrated that certain derivatives possess high radical scavenging ability, surpassing that of standard antioxidants like ascorbic acid. The introduction of specific substituents on the pyrrolidine ring has been shown to enhance antioxidant activity significantly .
Antimicrobial Properties
Preliminary studies have suggested that this compound may exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, showing varying degrees of inhibition, which indicates potential for development as an antimicrobial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes linked to disease processes. Some studies report that pyrrolidine derivatives can inhibit enzymes involved in inflammatory pathways, suggesting a possible role in anti-inflammatory therapies .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity using DPPH assay; compound showed up to 88.6% scavenging ability compared to ascorbic acid. |
| Study B | Evaluated antimicrobial effects against E. coli and S. aureus; exhibited moderate inhibitory effects at higher concentrations. |
| Study C | Investigated enzyme inhibition; showed potential in reducing inflammatory markers in vitro. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
